Cas no 13559-66-5 (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime)

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime structure
13559-66-5 structure
Product Name:1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
CAS-nummer:13559-66-5
MF:C10H17NO
MW:167.248082876205
MDL:MFCD00210161
CID:178688
PubChem ID:5908504
Update Time:2025-04-19

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime Chemische en fysische eigenschappen

Naam en identificatie

    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime
    • d-Camphoroxime
    • 2-Camphanone oxime
    • bornan-2-one oxime
    • Camphor, d-oxime
    • Camphor, oxime
    • DL-Camphor oxime
    • Kampferoxim
    • NSC 193372
    • AKOS 92216
    • AURORA KA-474
    • 2-NORBORNYEOXIME
    • 2-bornanone,oxime
    • 2-camphanoneoxime
    • LABOTEST-BB LT00054586
    • J-016924
    • 2-Bornanone oxime
    • Camphor, oxime, (1R)-
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, (R)-
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime, (+/-)-
    • Campheroxim
    • (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • OVFDEGGJFJECAT-DHZHZOJOSA-N
    • 2-BORNANONE, OXIME
    • NCGC00270847-02
    • (+)-Camphor oxime
    • AKOS022088371
    • NSC-193372
    • (NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
    • MFCD00210161
    • WLN: L55 A CYTJ A1 A1 B1 CUNQ
    • MS-22029
    • EN300-06062
    • 13559-66-5
    • 36065-15-3
    • N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydroxylamine
    • AB01209869-01
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime
    • N-[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
    • 2792-42-9
    • Camphoroxime
    • (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Camphor, oxime (VAN)
    • Bicyclo(2.2.1)heptan-2-one, 2,7,7-trimethyl-, oxime
    • BRN 1865232
    • CCG-48017
    • NSC193372
    • Camphor oxime
    • D-Camphor oxime
    • (1R)-Camphor oxime
    • (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • Z56755719
    • SR-01000637593-1
    • (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
    • CS-0356843
    • 37939-80-3
    • DTXSID501220090
    • HMS547G06
    • Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, oxime
    • CS-0118002
    • AKOS003271922
    • AB01209869-04
    • EINECS 236-945-2
    • SCHEMBL10957835
    • AI3-19975
    • EINECS 242-491-6
    • EINECS 252-858-2
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-
    • MDL: MFCD00210161
    • Inchi: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+
    • InChI-sleutel: OVFDEGGJFJECAT-DHZHZOJOSA-N
    • LACHT: O/N=C1\CC2CCC\1(C)C2(C)C

Berekende eigenschappen

  • Exacte massa: 167.13111
  • Monoisotopische massa: 167.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 32.6

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.14g/cm3
  • Smeltpunt: 110 °C
  • Kookpunt: 243ºC at 760mmHg
  • Vlampunt: 136.5ºC
  • Brekindex: 1.568
  • PSA: 32.59
  • LogboekP: 2.66280
  • Oplosbaarheid: 未确定

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB224157-25 g
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, 95%; .
13559-66-5 95%
25g
€123.30 2023-05-20
abcr
AB224157-25g
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime, 95%; .
13559-66-5 95%
25g
€137.00 2025-02-14

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